molecular formula C12H12BrNO3 B14766508 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid

2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid

Cat. No.: B14766508
M. Wt: 298.13 g/mol
InChI Key: JUYBOJDEFMMDGX-UHFFFAOYSA-N
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Description

  • The acetic acid group can be introduced through a nucleophilic substitution reaction.
  • The azetidine derivative can be reacted with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like sodium hydroxide to yield the final product.

Industrial Production Methods:

Industrial production of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid typically involves the following steps:

  • Formation of Azetidine Ring:

    • The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
    • For example, the reaction of 3-bromobenzoyl chloride with an azetidine precursor in the presence of a base like triethylamine can yield the desired azetidine derivative.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the azetidine ring or the acetic acid moiety.
    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction:

    • Reduction reactions can target the carbonyl group in the 3-bromobenzoyl moiety.
    • Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
  • Substitution:

    • The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles.
    • Common reagents include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Sodium azide, potassium cyanide, amines, and polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the azetidine ring or acetic acid moiety.

    Reduction: Reduced derivatives of the 3-bromobenzoyl group.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Ligand Design: It can be used in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Biological Probes: It can be used as a probe to study biological pathways and interactions involving azetidine derivatives.

Industry:

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the synthesis of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and 3-bromobenzoyl group contribute to its biological activity by:

    Binding to Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating Receptors: It may interact with cellular receptors, influencing signal transduction and cellular responses.

    Altering Gene Expression: The compound can affect gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

  • 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid:

    • This compound has a tert-butoxycarbonyl group instead of the 3-bromobenzoyl group.
    • It is used as a building block in organic synthesis and has applications in medicinal chemistry.
  • Azetidine-2-carboxylic acid:

    • This compound is a natural product found in certain plants and has biological activity as a proline analogue.
    • It is used in the synthesis of peptides and as a research tool in biochemistry.

Uniqueness of 2-(1-(3-Bromobenzoyl)azetidin-3-yl)acetic acid:

  • The presence of the 3-bromobenzoyl group imparts unique chemical and biological properties to the compound.
  • Its ability to undergo various chemical reactions and its potential applications in drug development and material science make it a valuable compound for research and industry.

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

2-[1-(3-bromobenzoyl)azetidin-3-yl]acetic acid

InChI

InChI=1S/C12H12BrNO3/c13-10-3-1-2-9(5-10)12(17)14-6-8(7-14)4-11(15)16/h1-3,5,8H,4,6-7H2,(H,15,16)

InChI Key

JUYBOJDEFMMDGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)CC(=O)O

Origin of Product

United States

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